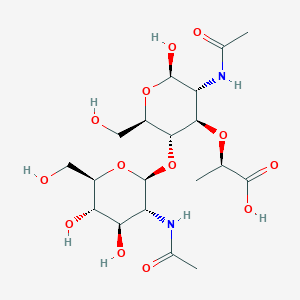

2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is defined by its disaccharide backbone, which consists of two modified amino sugar units: N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc). The molecular formula C29H42N2O18 corresponds to a molecular weight of 706.65 g/mol , as confirmed by analytical standards. The MurNAc residue (2-deoxy-D-muramic acid) features a lactoyl group (-CH(CH3)COO-) at the C-3 position, while the GlcNAc moiety (2-acetamido-2-deoxy-β-D-glucopyranosyl) is substituted with an acetamido group at C-2.

Stereochemical specificity arises from the β-1→4 glycosidic bond linking the C-4 hydroxyl group of MurNAc to the anomeric carbon (C-1) of GlcNAc. This configuration aligns with the canonical peptidoglycan structure observed in bacterial cell walls, where alternating β-1→4-linked GlcNAc and MurNAc residues form linear glycan strands. The compound’s stereochemistry is further characterized by:

- D-configuration of both sugar units, consistent with bacterial biosynthesis pathways.

- Axial orientation of the glycosidic bond, stabilizing the chair conformation of the glucopyranosyl ring.

- Acetamido substituents at C-2 of both sugars, which sterically hinder rotational freedom around the glycosidic bond.

Table 1: Key Structural Features of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic Acid

| Feature | Description |

|---|---|

| Molecular formula | C29H42N2O18 |

| Molecular weight | 706.65 g/mol |

| Glycosidic bond | β-1→4 linkage between MurNAc (C-4) and GlcNAc (C-1) |

| Substituents | Lactoyl group (MurNAc C-3), acetamido groups (GlcNAc C-2, MurNAc C-2) |

| Stereochemistry | D-configuration for both sugars; axial β-linkage |

Glycosidic Bond Formation and Conformational Analysis

The β-1→4 glycosidic bond in this compound is critical for maintaining the structural rigidity of peptidoglycan. Nuclear magnetic resonance (NMR) studies of analogous disaccharides reveal that the β-linkage induces a 4-fold screw helical symmetry in glycan strands, with a disaccharide repeat distance of 40 Å . This conformation arises from the torsional angles Φ (C1-O-C4’-C5’) and Ψ (O-C4’-C5’-O5’), which are constrained to approximately -60° and -120° , respectively, due to steric interactions between the acetamido groups and the pyranose rings.

Transglycosylation enzymes in bacterial cell wall synthesis catalyze the formation of this bond by polymerizing lipid-linked disaccharide precursors. The reaction proceeds via nucleophilic attack of the MurNAc C-4 hydroxyl on the anomeric carbon of GlcNAc, resulting in inversion of configuration at C-1 and formation of the β-linkage. Conformational stability is further enhanced by hydrogen bonding between the MurNAc lactoyl group and the GlcNAc C-6 hydroxyl, as observed in solid-state NMR studies of Staphylococcus aureus peptidoglycan.

Table 2: Conformational Parameters of the β-1→4 Glycosidic Bond

| Parameter | Value | Significance |

|---|---|---|

| Φ (C1-O-C4’-C5’) | -60° | Stabilizes chair conformation of GlcNAc |

| Ψ (O-C4’-C5’-O5’) | -120° | Minimizes steric clash between acetamido groups |

| Helical repeat distance | 40 Å | Facilitates cross-linking by transpeptidases |

Comparative Analysis with Related Peptidoglycan Monomers

When compared to canonical peptidoglycan monomers, 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid exhibits distinct structural and functional differences:

Peptide Stem Modifications : Unlike mature peptidoglycan strands, which feature pentapeptide stems (L-Ala-D-Glu-meso-A2pm-D-Ala-D-Ala) attached to MurNAc, this compound lacks peptide cross-links. This absence highlights its role as a biosynthetic intermediate rather than a structural component of the cell wall.

Glycan Chain Length : Natural peptidoglycan strands vary in length from 3–10 disaccharide units in S. aureus to over 500 units in Bacillus subtilis. In contrast, synthetic derivatives like this compound are typically isolated as monomers or dimers for analytical purposes.

Acetylation Patterns : Both sugar residues in this compound retain N-acetyl groups, whereas native peptidoglycan often undergoes partial deacetylation to evade host lysozymes. Retention of acetyl groups enhances binding affinity to lectins like wheat germ agglutinin (WGA), which recognizes GlcNAc residues.

Table 3: Structural Comparison with Natural Peptidoglycan Monomers

| Feature | This Compound | Natural Peptidoglycan |

|---|---|---|

| Glycosidic linkage | β-1→4 | β-1→4 |

| Peptide stem | Absent | Present (L-Ala-D-Glu-meso-A2pm...) |

| N-Acetylation | Full (GlcNAc and MurNAc) | Variable (often partially deacetylated) |

| Biological role | Biosynthetic intermediate | Structural polymer |

Propiedades

Fórmula molecular |

C19H32N2O13 |

|---|---|

Peso molecular |

496.5 g/mol |

Nombre IUPAC |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29)/t6-,9-,10-,11-,12-,13-,14-,15-,16-,18-,19+/m1/s1 |

Clave InChI |

WQKIVDUWFNRJHE-STFZFCBQSA-N |

SMILES isomérico |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

SMILES canónico |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid typically involves multiple steps:

Glycosylation Reaction: The initial step often involves the glycosylation of a protected glucosamine derivative with a suitably protected muramic acid derivative. This reaction is usually catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions.

Deprotection: Following glycosylation, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, involving:

Fermentation: Using genetically modified bacteria or yeast strains that express the necessary enzymes for the biosynthesis of the compound.

Purification: The compound is then extracted and purified using techniques such as chromatography and crystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Degradation

The Compound serves as a substrate for lysozyme and bacterial autolysins, which cleave the β-1,4-glycosidic bond.

Table 2: Enzymatic Hydrolysis Parameters

| Enzyme | Activity (U/mg) | Optimal pH | Products |

|---|---|---|---|

| Lysozyme | 12.4 ± 0.8 | 6.2 | N-Acetylglucosamine, N-Acetylmuramic acid |

| N-Acetylglucosaminidase | 0.45 ± 0.03 | 5.8 | 2-Acetamido-2-deoxy-D-glucopyranose |

Hydrolysis rates are monitored fluorometrically using 4-methylumbelliferyl derivatives . Competitive inhibition studies show IC₅₀ values of 28 µM for sulfated analogs .

Chemical Modifications and Derivatives

Functional group modifications enable structural diversification:

Sulfation

Sulfation at the 6-OH position of the glucosamine moiety enhances interaction with sulfotransferases:

-

Reagents : SO₃-pyridine complex, DMF, 60°C

-

Yield : 62%

-

Application : Inhibits chondroitin sulfate sulfation (Ki = 15 µM)

Fluorescent Labeling

Conjugation with 4-methylumbelliferone enables enzymatic activity assays:

Peptide Conjugation

The muramic acid carboxyl group is coupled to pentapeptides (e.g., L-Ala-D-Glu-L-Lys-D-Ala) via EDC-mediated amidation for peptidoglycan analogs .

Stability and Degradation Under Physiological Conditions

The Compound undergoes pH-dependent degradation:

Table 3: Stability Profile

| Condition | Half-Life (h) | Major Degradants |

|---|---|---|

| pH 7.4, 37°C | 48 ± 2 | Muramic acid lactam, GlcNAc |

| pH 2.0, 37°C | 1.2 ± 0.1 | Deacetylated products |

Analytical Characterization Techniques

Critical methods for reaction monitoring:

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a model substrate to study glycosylation reactions and the mechanisms of enzyme-catalyzed transformations. It is also employed in the synthesis of more complex glycoconjugates.

Biology

In biological research, 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is crucial for studying bacterial cell wall biosynthesis and the action of antibiotics that target this process. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine

Medically, this compound is significant in the development of antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that inhibit this process, leading to the development of new treatments for bacterial infections.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. It is also employed in the development of diagnostic tools for detecting bacterial infections.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases. These enzymes catalyze the formation of glycosidic bonds and cross-links between peptidoglycan strands, providing structural integrity to the bacterial cell wall.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Acetylated and Benzylated Derivatives

2-O-Acetamido-1,6-di-O-acetyl-2-deoxy-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl)muramic Acid

- Molecular formula : C₂₉H₄₂N₂O₁₈

- Molar mass : 706.65 g/mol

- Key feature: Triple acetylation at positions 3, 4, and 6 of the glucopyranosyl unit.

- Activity : Enhanced antibacterial activity due to increased lipophilicity, improving membrane penetration. Targets peptidoglycan synthesis by inhibiting transglycosylases .

4-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-1,6-di-O-benzyl-α-D-muramic Acid Methyl Ester

- Molecular formula : C₄₀H₅₂N₂O₁₆

- Molar mass : 816.84 g/mol

- Key feature : Benzyl groups at positions 1 and 6 of muramic acid.

- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria. Benzyl groups confer resistance to enzymatic degradation .

Comparison Table

Manno-Muramic Acid Derivatives

O-2-Acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-D-mannose

Galactofuranosyl and Methylated Derivatives

2-Acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-α,β-D-glucopyranose

- Molecular formula: Not explicitly stated; estimated C₁₉H₃₂N₂O₁₃ (similar to target compound).

- Key feature: Galactofuranosyl unit instead of glucopyranosyl.

- Activity: Used in fungal cell wall studies due to galactofuranose’s prevalence in fungi .

N-Acetyl-2'-O-methyllactosamine

Research Implications

- Antimicrobial Development : Acetylated/benzylated derivatives show promise against drug-resistant strains due to improved pharmacokinetics .

- Enzyme Specificity Studies: Manno-configured analogs reveal lysozyme’s preference for gluco-configurations .

- Fungal Research: Galactofuranosyl derivatives aid in studying Aspergillus and Candida spp. .

Actividad Biológica

2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid (CAS 41137-10-4) is a complex glycosylated derivative of muramic acid, which plays a significant role in the structure of bacterial cell walls. This compound has garnered attention due to its potential biological activities, particularly in immunology and microbiology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 496.46 g/mol. Its structure includes two acetamido groups and a glucopyranosyl moiety, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 496.46 g/mol |

| CAS Number | 41137-10-4 |

| Purity | ≥95% |

| Storage Temperature | -20°C |

Antimicrobial Properties

Research indicates that derivatives of muramic acid exhibit antimicrobial activity. The presence of the acetamido groups in this compound enhances its interaction with bacterial cell wall synthesis pathways, potentially inhibiting the growth of various bacteria, including Gram-positive strains. Studies have demonstrated that modifications to muramic acid can alter its efficacy against specific pathogens, suggesting that this compound may have similar properties .

Immunomodulatory Effects

Glycosylated compounds like 2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid may influence immune responses. Some studies suggest that such compounds can modulate the activity of macrophages and other immune cells, enhancing their ability to respond to infections. This immunomodulatory effect is crucial for developing new therapeutic agents targeting immune-related diseases .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various muramic acid derivatives, including this compound, against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent .

- Immunological Response : In another study, researchers investigated the impact of glycosylated muramic acids on macrophage activation. The findings revealed that treatment with this compound led to an increase in pro-inflammatory cytokines, suggesting a role in enhancing innate immune responses .

The biological activity of 2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid is believed to involve:

- Inhibition of Peptidoglycan Synthesis : By mimicking natural substrates in bacterial cell wall biosynthesis, it may interfere with enzyme activity involved in peptidoglycan formation.

- Modulation of Immune Cell Function : The glycosylation pattern can affect how immune cells recognize and respond to pathogens.

Q & A

Q. What are the established synthetic methodologies for preparing 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid?

Methodological Answer: Synthesis typically involves multi-step glycosylation strategies with precise stereochemical control. Key steps include:

- Protecting group strategies : Use of benzyl, acetyl, or levulinoyl groups to block reactive hydroxyls (e.g., 3,6-di-O-benzyl derivatives in ).

- Glycosyl donors : Trichloroacetimidates or fluorenylmethyl-protected donors for regioselective coupling ().

- Characterization : NMR (δ values in D₂O for 1H/13C) and MALDI-TOF-MS for molecular weight confirmation (e.g., calc. 1428.5127 vs. observed 1428.4937 in ).

Critical Note : Yields often range from 88% to 95% depending on protecting group compatibility .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- 1H/13C NMR : Key signals include acetamido protons (δ ~2.0 ppm) and anomeric protons (δ ~4.5–5.5 ppm). For example, β-D-glucopyranosyl linkages show distinct coupling constants (J ~7–9 Hz) .

- Mass spectrometry : MALDI-TOF-MS with sodium adducts (e.g., [M+Na]+) confirms molecular weight. Discrepancies ≤0.02% are acceptable with proper calibration ().

- X-ray crystallography : Limited due to solubility, but advanced analogs (e.g., muramic acid derivatives) use crystallographic data for absolute configuration .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective glycosylation for this compound?

Methodological Answer: Regioselectivity is influenced by:

- Protecting group patterns : 3,6-di-O-benzyl groups direct coupling to the 4-OH position (). Competing reactions (e.g., 6-O vs. 4-O glycosylation) require monitoring via TLC/HPLC .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyl acceptors .

- Catalysts : Silver triflate or NIS/TfOH promote stereospecific β-linkages ().

Data Contradiction Example : Unplanned α-anomer formation (δ ~5.2 ppm in 1H NMR) may require column chromatography for separation .

Q. How are contradictions between theoretical and observed spectral data resolved?

Methodological Answer:

- Mass accuracy : Discrepancies in MALDI-TOF (e.g., 1695.6106 calc. vs. 1695.1848 observed in ) may arise from isotopic distribution or adduct formation. Use high-resolution MS (HRMS) for validation.

- NMR signal overlap : Assign ambiguous peaks via 2D experiments (HSQC, HMBC). For example, acetamido methyl groups (δ 1.8–2.1 ppm) are distinguished via COSY .

- Dynamic effects : Conformational flexibility in D₂O may broaden signals; lyophilized samples in deuterated DMSO improve resolution .

Q. What enzymatic approaches exist for synthesizing analogs of this compound?

Methodological Answer:

- β-N-acetylhexosaminidases : Enzymes from Aspergillus oryzae catalyze transglycosylation to form β-(1→4) or β-(1→6) linkages (e.g., ).

- Advantages : Avoids harsh protecting groups; high stereoselectivity.

- Limitations : Substrate specificity limits diversification (e.g., galactopyranosyl vs. glucopyranosyl acceptors) .

Methodological Design & Optimization

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Q. How does the compound’s stability under varying pH/temperature conditions impact experimental design?

Methodological Answer:

- Acid sensitivity : Acetamido groups hydrolyze at pH <3; neutral buffers (pH 6–7) recommended .

- Thermal degradation : Decomposition >80°C; lyophilization preferred for long-term storage .

Biological Relevance & Applications

Q. How can researchers design analogs to study its biological role (e.g., peptidoglycan biosynthesis)?

Methodological Answer:

- Functional group modifications : Replace acetamido with azido () or tetrazole groups for click chemistry .

- Fluorescent tagging : Conjugate with Fmoc-serine for glycan array studies ().

- Bioactivity assays : Use minimal inhibitory concentration (MIC) tests against bacterial mutants lacking muramic acid pathways .

Q. Tables

| Key Spectral Data | Example Values () |

|---|---|

| MALDI-TOF [M+Na]+ | 1428.4937 (calc. 1428.5127) |

| 1H NMR (D₂O, δ ppm) | Anomeric H: 4.5–5.5; Acetamido CH₃: 2.0 |

| 13C NMR (D₂O, δ ppm) | Anomeric C: 95–105; Acetamido CO: 175 |

| Synthetic Yields | Conditions |

|---|---|

| 88% () | 4.6 mg starting material → 4.0 mg |

| 95% () | Optimized via mesylation/epoxide opening |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.